molecular formula C16H15N3O3 B2983620 3-{3-[(2,5-Dioxopyrrolidin-1-yl)methyl]azetidine-1-carbonyl}benzonitrile CAS No. 2097922-04-6

3-{3-[(2,5-Dioxopyrrolidin-1-yl)methyl]azetidine-1-carbonyl}benzonitrile

Cat. No.: B2983620
CAS No.: 2097922-04-6
M. Wt: 297.314
InChI Key: BCYBFRQOCSUKIB-UHFFFAOYSA-N
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Description

3-{3-[(2,5-Dioxopyrrolidin-1-yl)methyl]azetidine-1-carbonyl}benzonitrile is a structurally complex small molecule featuring a benzonitrile core linked to an azetidine ring via a carbonyl group. The azetidine moiety is further substituted with a 2,5-dioxopyrrolidin-1-ylmethyl group, which introduces a reactive N-hydroxysuccinimide (NHS) ester-like functionality.

Properties

IUPAC Name

3-[3-[(2,5-dioxopyrrolidin-1-yl)methyl]azetidine-1-carbonyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3/c17-7-11-2-1-3-13(6-11)16(22)18-8-12(9-18)10-19-14(20)4-5-15(19)21/h1-3,6,12H,4-5,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCYBFRQOCSUKIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CC2CN(C2)C(=O)C3=CC=CC(=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-{3-[(2,5-Dioxopyrrolidin-1-yl)methyl]azetidine-1-carbonyl}benzonitrile is a complex organic compound with significant potential in medicinal chemistry. Its unique structure comprises an azetidine ring and a dioxopyrrolidine moiety, which are often associated with bioactive molecules. This article delves into the biological activity of this compound, synthesizing current research findings, case studies, and relevant data tables.

  • Molecular Formula : C₁₆H₁₅N₃O₃
  • Molecular Weight : 297.31 g/mol
  • Canonical SMILES : C1CC(=O)N(C1=O)CC2CN(C2)C(=O)C3=CC=CC(=C3)C#N

Research indicates that compounds with similar structural frameworks exhibit significant biological activities, particularly in treating central nervous system disorders. The azetidine derivatives have been explored for their potential as phosphodiesterase inhibitors, which modulate cellular signaling pathways critical for neurological function. This suggests that this compound may have therapeutic applications for various neurological conditions.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Anticonvulsant Activity

A study evaluated various benzonitrile derivatives for their anticonvulsant properties. Compounds structurally related to this compound demonstrated significant protective effects against seizures in animal models when compared to standard drugs like valproate. This suggests a promising avenue for further exploration in epilepsy treatment .

Binding Affinity Studies

Interaction studies focusing on binding affinities with specific biological targets such as enzymes or receptors involved in neurological pathways are crucial for understanding the mechanism of action. Preliminary studies indicate that this compound may exhibit strong binding affinities, enhancing its potential as a therapeutic agent .

Case Studies and Research Findings

Several studies have investigated the structure-activity relationship (SAR) of compounds similar to this compound:

Compound Biological Activity Notes
Compound 11Significant anticonvulsant activityCompared favorably to valproate
Compound 18Protective effect on seizuresLower neurotoxicity observed
Compound 31Advanced anticonvulsant propertiesPotential for further development
Compound 32Significant protective effectSuggested for future studies

These findings highlight the importance of specific structural features in determining biological activity and therapeutic potential.

Synthesis Methods

The synthesis of this compound involves multiple steps requiring precise reaction conditions to achieve high yields. Commonly used methods include:

  • Reagents : Triethylamine and N,N-dimethylformamide.
  • Conditions : Stirring at room temperature overnight.
  • Purification : Preparative RP-HPLC to isolate the desired product.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, we compare this compound to three structurally related derivatives from recent synthetic studies (Table 1):

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Melting Point (°C) IR ν(CN) (cm⁻¹)
3-{3-[(2,5-Dioxopyrrolidin-1-yl)methyl]azetidine-1-carbonyl}benzonitrile C₁₇H₁₆N₃O₃ 310.33 Benzonitrile, azetidine, NHS ester Not reported ~2,200–2,220
(2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11b) C₂₂H₁₇N₃O₃S 403.45 Nitrile, thiazolo-pyrimidine, furan 213–215 2,209
6,11-Dihydro-2-(5-methylfuran-2-yl)-4,6-dioxo-4H-pyrimido[2,1-b]quinazoline-3-carbonitrile (12) C₁₇H₁₀N₄O₃ 318.29 Nitrile, pyrimido-quinazoline, furan 268–269 2,220

Structural Analysis

  • Core Heterocycles : While the target compound employs a four-membered azetidine ring, compounds 11b and 12 feature fused bicyclic systems (thiazolo-pyrimidine and pyrimido-quinazoline, respectively), which increase π-conjugation and rigidity .
  • Nitrile Positioning : The benzonitrile group in the target compound is directly attached to the aromatic ring, whereas 11b and 12 incorporate nitriles within fused heterocyclic scaffolds. This distinction may influence electronic properties and reactivity.

Physicochemical Properties

  • Melting Points: The target compound’s melting point is unreported, but analogs like 11b (213–215°C) and 12 (268–269°C) suggest that fused heterocycles (e.g., quinazoline in 12) significantly elevate thermal stability compared to monocyclic systems .
  • Spectroscopic Data :
    • IR Spectroscopy : The nitrile stretch in the target compound is estimated at ~2,200–2,220 cm⁻¹, aligning with 11b (2,209 cm⁻¹) and 12 (2,220 cm⁻¹), confirming the presence of this functional group .
    • NMR : The azetidine protons in the target compound would likely resonate near δ 3.0–4.0 ppm (similar to azetidine derivatives), contrasting with the deshielded aromatic protons (δ 6.0–8.0 ppm) observed in 11b and 12 .

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